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Compound of Interest

Compound Name: K-111

Cat. No.: B1673201 Get Quote

This technical guide provides an in-depth overview of the chemical and biological properties of

K-111, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. The

information is intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Properties of K-111
K-111 is chemically known as 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid. It is a

synthetic compound that has been investigated for its potential therapeutic effects in metabolic

disorders.

Chemical Identity:

Identifier Value

IUPAC Name 2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid

Synonyms K-111, BM 17.0744

CAS Number 221564-97-2

Molecular Formula C₁₈H₂₅Cl₃O₂

Molecular Weight 379.75 g/mol

Chemical Structure:
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Mechanism of Action: PPARα Signaling Pathway
K-111 exerts its biological effects primarily through the activation of Peroxisome Proliferator-

Activated Receptor alpha (PPARα), a ligand-activated transcription factor. PPARα is a key

regulator of lipid and glucose metabolism.

Upon binding of an agonist like K-111, PPARα forms a heterodimer with the Retinoid X

Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome

Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding

initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation,

leading to a reduction in circulating triglycerides and an improvement in overall lipid profiles.
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Figure 1: PPARα Signaling Pathway Activation by K-111.

Quantitative Data from Preclinical Studies
A key study investigated the effects of K-111 in obese, hypertriglyceridemic, and insulin-

resistant rhesus monkeys. The animals were treated with vehicle and three different doses of

K-111 (1, 3, and 10 mg/kg/day) for four weeks at each dose. The following tables summarize

the key findings.

Table 1: Effect of K-111 on Body Weight and Plasma Triglycerides in Rhesus Monkeys

Treatment Group Dose (mg/kg/day)
Change in Body
Weight (%)

Change in Plasma
Triglycerides (%)

Vehicle 0 +1.2 ± 0.5 +5.0 ± 10.2

K-111 1 -1.5 ± 0.6 -25.3 ± 8.1

K-111 3 -3.8 ± 0.8 -45.1 ± 7.5

K-111 10 -5.2 ± 1.1 -58.2 ± 6.9

*p < 0.05, **p < 0.01

vs. Vehicle. Data are

presented as mean ±

SEM.

Table 2: Effect of K-111 on Insulin Sensitivity in Rhesus Monkeys
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Treatment Group Dose (mg/kg/day)
Glucose Infusion Rate
(mg/kg/min)

Vehicle 0 4.5 ± 0.7

K-111 1 6.8 ± 1.1

K-111 3 8.9 ± 1.3

K-111 10 9.5 ± 1.5

p < 0.05, **p < 0.01 vs.

Vehicle. Data are presented as

mean ± SEM.

Experimental Protocols
Synthesis of K-111 (Hypothetical Route)
A detailed, publicly available synthesis protocol for K-111 is not readily found in the scientific

literature. However, based on the synthesis of structurally related long-chain carboxylic acids, a

plausible synthetic route is proposed below. This serves as a conceptual workflow.

Starting Materials:
4-chlorobenzyl bromide

10-bromodecan-1-ol
Grignard Reaction

Mg, THF
11-(4-chlorophenyl)undecan-1-ol Oxidation

PCC or Jones Reagent
11-(4-chlorophenyl)undecanoic acid α,α-Dichlorination

SOCl₂, PCl₅ K-111
(2,2-dichloro-12-(p-chlorophenyl)

-dodecanoic acid)

Purification
(Chromatography, Recrystallization)

Click to download full resolution via product page

Figure 2: Conceptual Synthesis Workflow for K-111.

Methodology:

Grignard Reaction: 4-chlorobenzyl bromide is reacted with magnesium turnings in anhydrous

tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then reacted with

10-bromodecan-1-ol to yield 11-(4-chlorophenyl)undecan-1-ol.
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Oxidation: The primary alcohol, 11-(4-chlorophenyl)undecan-1-ol, is oxidized to the

carboxylic acid, 11-(4-chlorophenyl)undecanoic acid, using a suitable oxidizing agent such

as pyridinium chlorochromate (PCC) or Jones reagent.

α,α-Dichlorination: The carboxylic acid is then subjected to dichlorination at the alpha-

position. This can be achieved using reagents like thionyl chloride in the presence of a

catalyst or phosphorus pentachloride.

Purification: The final product, K-111, is purified using standard techniques such as column

chromatography and/or recrystallization to yield the pure compound.

In Vitro PPARα Activation Assay
This protocol describes a cell-based reporter assay to determine the agonist activity of K-111
on human PPARα.

Materials:

HEK293T cells

pBIND-hPPARα LBD (expression vector for a fusion protein of GAL4 DNA binding domain

and human PPARα ligand-binding domain)

pGL5-luc (reporter vector with a GAL4 upstream activation sequence and a luciferase

reporter gene)

Transfection reagent (e.g., Lipofectamine)

Cell culture medium (DMEM with 10% FBS)

K-111 (test compound)

GW7647 (positive control, known PPARα agonist)

Luciferase assay system

Luminometer
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Methodology:

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10%

FBS. Cells are seeded in 96-well plates and co-transfected with the pBIND-hPPARα LBD

and pGL5-luc plasmids using a suitable transfection reagent.

Compound Treatment: After 24 hours of transfection, the medium is replaced with a fresh

medium containing various concentrations of K-111 or the positive control, GW7647. A

vehicle control (e.g., DMSO) is also included.

Incubation: The cells are incubated with the compounds for 24 hours.

Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is

measured using a luciferase assay system and a luminometer.

Data Analysis: The relative light units (RLU) are plotted against the compound concentration,

and the EC₅₀ value (the concentration at which 50% of the maximal response is observed) is

calculated to determine the potency of K-111 as a PPARα agonist.
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Figure 3: In Vitro PPARα Activation Assay Workflow.
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Conclusion
K-111 is a potent PPARα agonist with a clear mechanism of action and demonstrated efficacy

in preclinical models for improving dyslipidemia and insulin resistance. The provided data and

protocols offer a foundational understanding for researchers and drug development

professionals interested in the therapeutic potential of this compound and the broader class of

PPARα agonists. Further investigation into its synthesis and clinical application is warranted.

To cite this document: BenchChem. [A Comprehensive Technical Guide to the PPARα
Agonist K-111]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673201#what-is-the-chemical-structure-of-k-111]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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